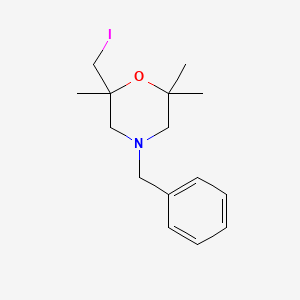

![molecular formula C7H5IN2 B3030450 7-Iodoimidazo[1,2-a]pyridine CAS No. 908269-30-7](/img/structure/B3030450.png)

7-Iodoimidazo[1,2-a]pyridine

Vue d'ensemble

Description

7-Iodoimidazo[1,2-a]pyridine is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic compounds containing a pyridine ring fused with an imidazole ring. The presence of the iodine atom at the 7th position of the imidazo[1,2-a]pyridine framework can significantly influence the chemical and physical properties of the molecule, as well as its potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods. One approach involves iodine-promoted sequential dual oxidative Csp3–H amination and Csp3–H iodination reactions, which have been used to construct 1-iodoimidazo[1,5-a]pyridines in moderate to good yields . Another method reported is the multicomponent synthesis that utilizes an aerobic oxidative C-N bond-forming process, which can be applied to the synthesis of 3-thioimidazo[1,2-a]pyridines . Additionally, "water-mediated" hydroamination and silver-catalyzed aminooxygenation have been used to synthesize methylimidazo[1,2-a]pyridines . The chemoselective iodination of imidazo[1,2-a]pyridine has also been explored, yielding 3- and 8-iodoimidazo[1,2-a]pyridines .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines can be characterized by various spectroscopic techniques, including NMR, MS, IR, and X-ray crystallography. The molecular electrostatic potential calculations can provide insights into the chemoselectivity of substitution reactions . The crystal structure of 6-N-methylanilinoimidazo[1,2-a]pyridine has been described, which can shed light on the structural aspects of substituted imidazo[1,2-a]pyridines .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions due to their reactive sites. For instance, the iodine atom can participate in further substitution reactions, and the imidazole ring can engage in various transformations. The synthesis of 7-substituted 3-β-D-ribofuranosylimidazo[4,5-b]pyridines demonstrates the potential for nucleoside analogs and related compounds . Palladium- and copper-catalyzed aminations have been employed to access novel substituted 6-aminoimidazo[1,2-a]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines are influenced by their molecular structure. The introduction of a fluorine atom at the 8th position has been shown to mimic the physicochemical properties of imidazo[1,2-a]pyrimidine, which is important for bioisosteric replacement in drug design . The physicochemical properties of these compounds can be tailored through various substitutions, which can affect their solubility, stability, and reactivity.

Relevant Case Studies

Several case studies highlight the importance of imidazo[1,2-a]pyridines in medicinal chemistry. For example, the 8-fluoroimidazopyridine ring has been used as a bioisosteric replacement for imidazopyrimidine in the GABA(A) receptor modulator, demonstrating the utility of these compounds in drug discovery . Additionally, new dihydroimidazo[1,2-a]pyridines and 4-thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial activities, showing potential as a new class of antimicrobial agents .

Applications De Recherche Scientifique

Synthesis Approaches

The scientific research on 7-Iodoimidazo[1,2-a]pyridine primarily focuses on its synthesis and reactivity. One study developed a method for synthesizing 3-iodoimidazo[1,2-a]pyridines through I2O5-mediated iodocyclization cascade, revealing a potentially oxidative cyclization/decarboxylation/iodination sequence. This method was highlighted for its broad substrate scope, simplicity, and metal-free conditions (Zhou et al., 2019).

Chemoselectivity and Molecular Structure

Another study examined the chemoselectivity in synthesizing 3- and 8-Iodoimidazo[1,2-a]pyridines from imidazo[1,2-a]pyridine, employing molecular electrostatic potential calculations. The structures of the synthesized compounds were determined using single crystal X-ray diffraction analysis (Zhao et al., 2018).

Oxidative Reactions

A study introduced a first-time iodine-promoted sequential dual oxidative Csp3–H amination and Csp3–H iodination of aryl methyl ketones and pyridin-2-ylmethylamines, leading to the creation of 1-iodoimidazo[1,5-a]pyridines. The proposed self-sequenced process involved a comprehensive mechanism, including iodination, Kornblum oxidation, dual amination, oxidation, and iodination (Wu et al., 2016).

Electrochemical Oxidative Iodination

An efficient electrochemical oxidative iodination of imidazo[1,2-a]pyridines was reported, utilizing NaI as an iodine source and supporting electrolyte under metal-free and exogenous chemical oxidant-free conditions. This protocol is highlighted for providing an efficient route to 3-iodoimidazo[1,2-a]pyridines derivatives (Park et al., 2020).

Applications and Synthesis in Aqueous Media

Environmentally Sustainable Synthesis

A study introduced an environmentally sustainable approach for synthesizing 2-arylimidazo[1,2-a]pyridine derivatives in aqueous media, using iodine as a catalyst. The condensation of various aryl methyl ketones with 2-aminopyridines afforded the desired products, highlighting the use of water as a green medium and the cost-effectiveness of the catalyst (Bhutia et al., 2020).

Regioselectivity in Synthesis

Another research developed a unique copper-catalyzed binucleophilic switching of 2-aminopyridine for the regioselective synthesis of 2- and 3-iodoimidazo[1,2-a]pyridines, using alkenes/alkynes as coupling partners. The method was applied to synthesize 2-iodo-3-phenylbenzo[d]imidazo[2,1-b]thiazoles, offering a straightforward route to 2,3-diarylimidazo[1,2-a]pyridines (Samanta et al., 2016).

Mécanisme D'action

Target of Action

7-Iodoimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridine, which has been recognized as a valuable scaffold in medicinal chemistry . This compound has been utilized as the core backbone for the development of covalent inhibitors . Specifically, it has been used in the synthesis of novel KRAS G12C inhibitors , which are potent anticancer agents .

Mode of Action

It’s known that imidazo[1,2-a]pyridine derivatives can exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb)

Biochemical Pathways

It’s known that imidazo[1,2-a]pyridine derivatives can have significant activity against mdr-tb and xdr-tb . This suggests that these compounds may interact with the biochemical pathways related to these conditions.

Result of Action

It’s known that imidazo[1,2-a]pyridine derivatives can exhibit significant activity against mdr-tb and xdr-tb . This suggests that these compounds may have a significant impact on the cellular and molecular processes related to these conditions.

Safety and Hazards

7-Iodoimidazo[1,2-a]pyridine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propriétés

IUPAC Name |

7-iodoimidazo[1,2-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-6-1-3-10-4-2-9-7(10)5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPYXLTZQOLCIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C=C1I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693134 | |

| Record name | 7-Iodoimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

908269-30-7 | |

| Record name | 7-Iodoimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

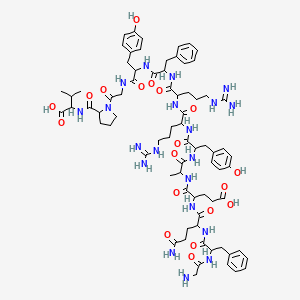

![N-[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-1-oxohexan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide](/img/structure/B3030375.png)

![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030384.png)

![(2S,4Ar,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B3030390.png)